2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VL-0699 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of benzoyl chloride with an amine to form an amide bond.
Introduction of the cinnamoyl group: This step involves the reaction of cinnamoyl chloride with the amide intermediate.
Final functionalization:
Industrial Production Methods
Industrial production of VL-0699 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
VL-0699 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, usually under anhydrous conditions.
Substitution: Common reagents include halides and nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of VL-0699 can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
VL-0699 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with cholecystokinin receptor type A, which is involved in various physiological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
VL-0699 exerts its effects by interacting with cholecystokinin receptor type A. This interaction modulates the receptor’s activity, leading to changes in intracellular signaling pathways. The exact molecular targets and pathways involved include the activation of G-proteins and subsequent modulation of cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
VL-0699 is unique compared to other similar compounds due to its specific interaction with cholecystokinin receptor type A. Similar compounds include:
2-acetylaminocinnamoyl derivatives: These compounds share a similar core structure but differ in their functional groups.
Benzoylamino derivatives: These compounds have a similar benzoylamino group but differ in their other functional groups.
Properties
Molecular Formula |
C27H25N3O5 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H25N3O5/c1-18(31)28-23(16-19-10-4-2-5-11-19)26(33)29-22-15-9-8-14-21(22)25(32)30-24(27(34)35)17-20-12-6-3-7-13-20/h2-16,24H,17H2,1H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/b23-16+ |
InChI Key |
GKGZJDOSLXUABF-XQNSMLJCSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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